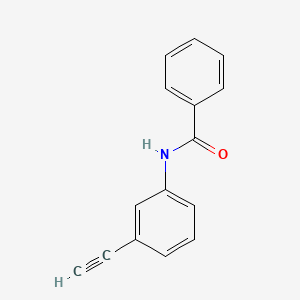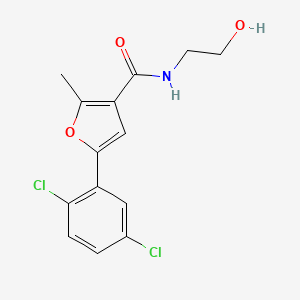
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a furan ring substituted with a 2,5-dichlorophenyl group and a carboxamide group linked to a 2-hydroxyethyl chain. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dichlorophenylacetic acid and 2-methylfuran. This step often requires acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as 2-hydroxyethylamine. This reaction is typically carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to promote the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, making it useful in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activity. Research into its analogs could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory or anticancer drugs.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxylic acid: Similar structure but lacks the hydroxyethyl group.
N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide: Similar structure but lacks the dichlorophenyl group.
Uniqueness
The presence of both the 2,5-dichlorophenyl group and the hydroxyethyl group in 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide provides unique reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and interactions compared to its analogs.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-8-10(14(19)17-4-5-18)7-13(20-8)11-6-9(15)2-3-12(11)16/h2-3,6-7,18H,4-5H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNMVXQULWCGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2608028.png)
![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)
![2-{[2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2608031.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2608032.png)
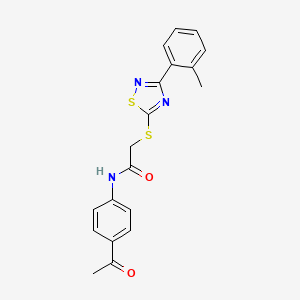

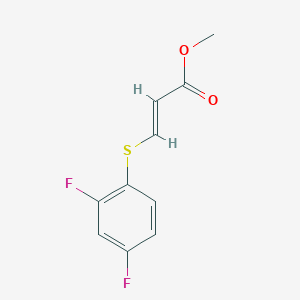
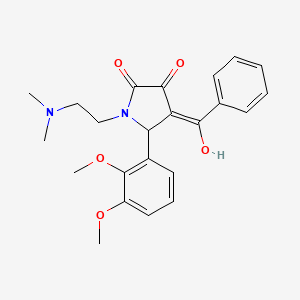
![5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2608043.png)
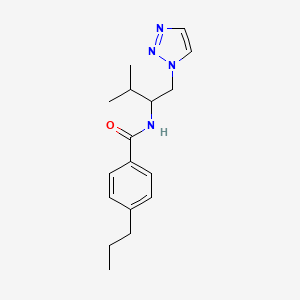
![4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide](/img/structure/B2608045.png)
![methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate](/img/structure/B2608046.png)
![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)
